5,6,2',3',5',6'-Hexamethoxyflavone

Description

Chemical Nomenclature and Classification

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry guidelines, with the official designation being 5,6-dimethoxy-2-(2,3,5,6-tetramethoxyphenyl)chromen-4-one. This comprehensive name precisely describes the location of each methoxy substituent on both the A-ring and B-ring portions of the flavone backbone, providing unambiguous identification of the molecular structure. The compound is catalogued in major chemical databases under PubChem Compound Identifier 21580515, with the Chemical Abstracts Service registry number 851383-32-9, ensuring standardized reference across scientific literature. Alternative nomenclature includes the abbreviated form hexamethoxyflavone compound, though this designation requires additional specification to distinguish it from other isomeric hexamethoxyflavones with different substitution patterns.

Classification of this compound places it firmly within the polymethoxyflavone family, a specialized subset of flavonoids characterized by multiple methoxy group substitutions. Polymethoxyflavones represent a unique class of natural products that differ significantly from the more common hydroxylated flavonoids found throughout the plant kingdom. The taxonomic classification begins with the broader flavonoid superfamily, narrows to the flavone subclass, and specifically identifies polymethoxyflavones as molecules bearing two or more methoxy substituents. Within this classification system, this compound represents one of the more highly methoxylated examples, with six total methoxy groups distributed across the molecular framework. This extensive methoxylation pattern places the compound among the most structurally complex naturally occurring flavones, requiring specialized biosynthetic machinery for its production in plant systems.

| Classification Parameter | Description |

|---|---|

| Chemical Class | Polymethoxyflavone |

| Molecular Framework | Flavone backbone |

| Substitution Pattern | Six methoxy groups |

| Ring System | Chromen-4-one core |

| Systematic Classification | 7-O-methylated flavonoid |

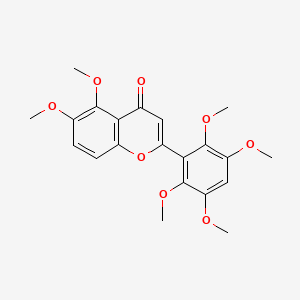

Structural Characterization

The molecular structure of this compound features a characteristic flavone backbone with the molecular formula C₂₁H₂₂O₈ and a molecular weight of 402.4 grams per mole. Structural analysis reveals that the compound contains a chromen-4-one core system typical of flavones, with methoxy substituents strategically positioned at the 5 and 6 positions on the A-ring, and at the 2', 3', 5', and 6' positions on the B-ring. This substitution pattern creates a highly methoxylated molecule where all available hydroxyl positions on both aromatic rings have been converted to methoxy groups, resulting in enhanced lipophilicity compared to typical hydroxylated flavonoids. The International Chemical Identifier string InChI=1S/C21H22O8/c1-23-13-8-7-12-17(19(13)26-4)11(22)9-14(29-12)18-20(27-5)15(24-2)10-16(25-3)21(18)28-6/h7-10H,1-6H3 provides a standardized computational representation of the molecular connectivity.

Spectroscopic characterization techniques have provided detailed insights into the three-dimensional arrangement of this highly substituted flavone structure. Nuclear magnetic resonance analysis reveals characteristic chemical shift patterns consistent with the proposed methoxylation pattern, with methoxy group signals appearing in the typical range for aromatic ether substituents. The compound exhibits specific conformational preferences due to steric interactions between adjacent methoxy groups, particularly those positioned on the B-ring where multiple substituents create significant steric crowding. X-ray crystallographic studies, where available, confirm the planar nature of the aromatic rings while revealing the spatial orientation of the methoxy substituents that minimizes unfavorable steric interactions. The Simplified Molecular Input Line Entry System representation COC1=C(C2=C(C=C1)OC(=CC2=O)C3=C(C(=CC(=C3OC)OC)OC)OC)OC provides a linear notation for computational applications and database searches.

Historical Context and Discovery

The discovery and initial characterization of this compound emerged from systematic phytochemical investigations of traditional medicinal plants, particularly those used by indigenous communities in Central America. Early research into the chemical constituents of Casimiroa tetrameria, a plant species employed by the Yucatec Maya for treating gastrointestinal disorders, led to the isolation and structural elucidation of this distinctive polymethoxyflavone. The compound was first documented in scientific literature as part of comprehensive studies investigating the pharmacologically active constituents responsible for the traditional therapeutic applications of this plant species. Initial isolation procedures employed ethyl acetate partitioning of ethanol extracts from plant leaves, followed by chromatographic separation techniques that enabled the purification of individual flavonoid compounds.

Structural determination of this compound relied on advanced spectroscopic methods, including one-dimensional and two-dimensional nuclear magnetic resonance spectroscopy, which provided definitive evidence for the proposed methoxylation pattern. The discovery process revealed that this compound represented one of multiple polymethoxylated flavonoids present in Casimiroa tetrameria, suggesting that the plant had evolved sophisticated biosynthetic pathways capable of producing structurally diverse methoxyflavones. Historical context for this discovery includes the broader scientific interest in polymethoxyflavones that emerged during the late twentieth century, as researchers recognized these compounds as distinct from typical hydroxylated flavonoids. The identification of this compound contributed to growing understanding of the chemical diversity possible within the flavonoid family and highlighted the importance of investigating traditional medicinal plants as sources of novel natural products.

Properties

Molecular Formula |

C21H22O8 |

|---|---|

Molecular Weight |

402.4 g/mol |

IUPAC Name |

5,6-dimethoxy-2-(2,3,5,6-tetramethoxyphenyl)chromen-4-one |

InChI |

InChI=1S/C21H22O8/c1-23-13-8-7-12-17(19(13)26-4)11(22)9-14(29-12)18-20(27-5)15(24-2)10-16(25-3)21(18)28-6/h7-10H,1-6H3 |

InChI Key |

NCXFRNCNVLBXSM-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C2=C(C=C1)OC(=CC2=O)C3=C(C(=CC(=C3OC)OC)OC)OC)OC |

Synonyms |

5,6,2',3',5',6'-hexamethoxyflavone HMF cpd |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Isomerism and Substitution Patterns

Hexamethoxyflavones differ in methoxy group positions, leading to distinct biological profiles. Key structural analogs include:

Key Observations :

- A-ring substitutions: Nobiletin has four adjacent methoxy groups (5,6,7,8), whereas this compound has two (5,6). This may influence lipophilicity and membrane permeability.

- B-ring substitutions: The 2',3',5',6' methoxy groups in this compound create a highly substituted B-ring, contrasting with nobiletin’s 3',4' substitution. This likely affects receptor binding and metabolic stability.

Anticancer Activity

- For example, 5,6,7,3',4',5'-Hexamethoxyflavone (a structural isomer) inhibits triple-negative breast cancer (TNBC) cell growth by suppressing MAPK/Akt pathways and inducing G2/M cell cycle arrest. It exhibited lower toxicity than nobiletin at 100 µM .

- Nobiletin: Well-studied for anticancer effects, including apoptosis induction and metastasis suppression. However, higher cytotoxicity (e.g., IC₅₀ values <50 µM in some models) compared to its isomers .

Mechanistic Insight: The B-ring’s substitution density (e.g., 2',3',5',6' vs. 3',4') may alter kinase inhibition selectivity. For instance, nobiletin rapidly inhibits Chk2 phosphorylation (5 min), while 5,6,7,3',4',5'-Hexamethoxyflavone requires longer exposure (20 min) .

Antioxidant and Anti-Inflammatory Activity

- This compound: Not directly studied, but PMFs generally exhibit antioxidant activity via radical scavenging. For example, nobiletin reduces LPS-induced inflammation in macrophages .

- 3',4',5,5',6,7-Hexamethoxyflavone : Inhibits α-amylase (28.3% inhibition at 500 µM), suggesting a role in metabolic disorder management .

SAR Note: Methoxy groups on the B-ring (e.g., 3',4') enhance anti-inflammatory activity, while hydroxylation (e.g., 5-hydroxy derivatives) may reduce potency due to increased metabolic susceptibility .

Antiprotozoal Activity

- 3',4',5',5,6,7-Hexamethoxyflavone: Inhibits Trypanosoma brucei rhodesiense (IC₅₀ = 21.3 µM), highlighting the role of methoxy positioning in targeting parasitic enzymes .

Pharmacokinetic and Toxicity Profiles

- Nobiletin: Higher toxicity but broader therapeutic window in preclinical models .

- Methoxy Group Impact : Additional B-ring methoxy groups (e.g., 2',5',6') may enhance metabolic stability but reduce solubility, affecting bioavailability .

Q & A

Basic Research Questions

Q. What are the primary natural sources of 5,6,2',3',5',6'-Hexamethoxyflavone, and how can extraction methods be optimized for this compound?

- Methodological Answer : The compound is primarily isolated from Casimiroa tetrameria (leaf) as a yellow amorphous solid . Optimization of extraction should consider solvent polarity (e.g., methanol or acetone) due to its high methoxy group content, which enhances lipophilicity. Column chromatography with gradient elution (hexane:ethyl acetate) is recommended for purification, followed by structural confirmation via and to distinguish it from structural isomers like 5,6,7,3',4',5'-Hexamethoxyflavone .

Q. What spectroscopic techniques are critical for distinguishing this compound from its methoxyflavone isomers?

- Methodological Answer : High-resolution mass spectrometry (HRMS) confirms the molecular formula (CHO, m/z 402.13147) . is essential for identifying substituent positions: methoxy groups at C-5,6 (ring A) and C-2',3',5',6' (ring B) produce distinct splitting patterns. Compare with literature data for analogs like nobiletin (5,6,7,8,3',4'-Hexamethoxyflavone), where ring A substituents differ .

Q. What in vitro assays are suitable for preliminary screening of its anticancer activity?

- Methodological Answer : Use triple-negative breast cancer (TNBC) cell lines (e.g., Hs578T) for proliferation assays (MTT or resazurin) over 72 hours. Include comparative studies with structural isomers (e.g., nobiletin) to assess potency differences. Concurrently, perform cell cycle analysis (Vybrant® DyeCycle™ Green staining) to detect G2/M arrest, a hallmark of polymethoxyflavone activity .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the structure-activity relationship (SAR) between methoxy group positioning and bioactivity?

- Methodological Answer : Synthesize or source analogs with varying methoxy configurations (e.g., 5,6,7,3',4',5' vs. 5,6,2',3',5',6'). Test these in parallel for:

- Pathway inhibition : Western blotting for MAPK (ERK, JNK, p38) and Akt phosphorylation .

- Cytotoxicity : IC determination in TNBC vs. non-cancerous cell lines to assess selectivity .

- Lipophilicity : Measure logP values to correlate substituent patterns with cellular uptake .

Q. How should contradictory data on apoptosis induction vs. cell cycle arrest be reconciled in mechanistic studies?

- Methodological Answer : In Hs578T cells, this compound may primarily inhibit proliferation via G2/M arrest (evidenced by reduced p-Chk2 and p-Cdc2) without activating apoptosis markers (e.g., Annexin V/7-AAD). To resolve contradictions:

- Time-course experiments : Assess apoptosis at later time points (e.g., 96 hours).

- Combinatorial assays : Pair with pro-apoptotic agents (e.g., taxanes) to test synergy .

- Transcriptomic profiling : RNA-seq can identify differential regulation of apoptotic vs. cycle-related genes .

Q. What strategies can isolate the compound’s antiprotozoal activity from its anticancer effects?

- Methodological Answer : While antiprotozoal activity (e.g., against Trypanosoma brucei rhodesiense, IC = 21.3 µM) is documented in structural analogs , dedicated assays are needed for this compound:

- Dose-response in protozoan models : Compare IC values with mammalian cell toxicity to determine selectivity indices.

- Target identification : Use thermal proteome profiling (TPP) to identify parasite-specific protein targets vs. human kinases .

Q. How does the compound’s suppression of MAPK/Akt pathways compare to other polymethoxyflavones in overcoming drug resistance?

- Methodological Answer : In resistant TNBC subclones (e.g., Hs578Ts(i)8), test its ability to inhibit phosphorylated ERK and Akt alongside migration (wound-healing assays). Contrast with nobiletin, which shows partial migration inhibition but higher cytotoxicity . Use phospho-specific flow cytometry to quantify pathway suppression in single cells, enabling comparison with less lipophilic analogs .

Methodological Notes

- Structural Confirmation : Always cross-validate NMR and HRMS data with computational tools (e.g., ACD/Labs Percepta) to avoid misassignment of methoxy groups .

- Bioactivity Context : Note that substituent positions (e.g., C-2' vs. C-7 methoxy) drastically alter bioactivity; prioritize isomer-specific studies .

- Data Reproducibility : Use standardized cell culture conditions (e.g., 10% FBS, 37°C) and validate findings across multiple TNBC models (MDA-MB-231, BT-549) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.